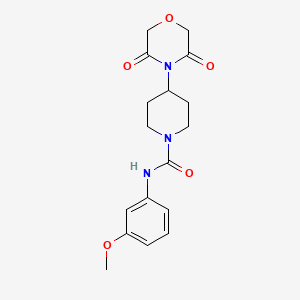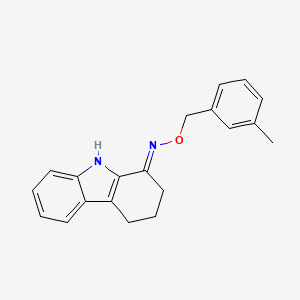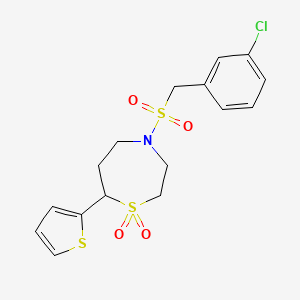![molecular formula C17H15N5OS B2496978 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine CAS No. 380421-83-0](/img/structure/B2496978.png)
2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have attracted significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are known for their versatility in chemical reactions and modifications, which allow for the synthesis of various derivatives with desired chemical and physical properties.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin derivatives typically involves multistep chemical processes, including cyclization, chlorination, amination, and nucleophilic substitution reactions. For instance, Grinev and Kaplina (1985) described transformations of 5-methyl-6-carbethoxy-3,4-dihydrothieno-[2,3-d]pyrimidine for the synthesis of derivatives, showcasing the versatility of this core structure in undergoing various chemical modifications (Grinev & Kaplina, 1985).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified with various substituents to achieve desired properties. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For example, the crystal structure of related compounds has been determined, providing insights into their molecular conformation and interactions (Lu Jiu-fu et al., 2015).
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity
The crystal structure and biological activity of compounds related to 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine have been studied. For instance, the synthesis and crystal structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which shares a similar molecular framework, have been explored, demonstrating moderate anticancer activity (Lu Jiu-fu et al., 2015).
Microwave-Assisted Synthesis and Antiproliferative Activity
Efficient microwave-assisted synthesis methods have been applied to produce bioisosteric analogues of anticancer agents, such as MPC-6827, using similar molecular structures. These compounds have shown potential antiproliferative activity against human colorectal cancer cell lines, HT-29 and Caco-2 (Yvonnick Loidreau et al., 2020).
A3 Adenosine Receptor Antagonists
Research has focused on refining the structure of pyrazolo[4,3-d]pyrimidine derivatives to improve their efficacy as antagonists for the human A3 adenosine receptor. Some derivatives, especially those with specific substituents, have shown high affinity and selectivity, making them potent candidates for medical applications (L. Squarcialupi et al., 2016).
Synthesis and Anti-Inflammatory Activity
The synthesis of new compounds from visnagen and khellin furochromone derivatives, structurally related to 2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine, has demonstrated significant anti-inflammatory and analgesic activities, showcasing their potential therapeutic benefits (A. Abu‐Hashem et al., 2011).
Antifungal Effects
The antifungal effects of compounds containing the 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine structure have been investigated, demonstrating notable activity against types of fungi such as Aspergillus terreus and Aspergillus niger, which points to their potential as antifungal agents (N. N. Jafar et al., 2017).
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been reported to exhibit diverse biological activities . They have been associated with various pharmacological properties such as antiviral, antioxidant, and antimalarial activities .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets and induce changes that lead to their observed biological activities . The specific interactions and changes induced by this compound would require further investigation.
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with various biochemical pathways due to their diverse biological activities . The exact pathways and downstream effects influenced by this compound would require further investigation.
Result of Action
Thieno[2,3-d]pyrimidines have been associated with various molecular and cellular effects due to their diverse biological activities . The specific effects of this compound would require further investigation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-10-7-14(18)22(21-10)16-15-13(8-24-17(15)20-9-19-16)11-3-5-12(23-2)6-4-11/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMGZTWQGWUEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)


![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)




![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)
![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)